1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride
Overview
Description
RS 17053 hydrochloride is a potent and selective antagonist of the alpha-1A adrenoceptor. This compound is known for its high affinity for alpha-1A receptors, with a pKi value of 9.1 in native cell membranes and a pA2 value of 9.8 in functional assays . It is primarily used in scientific research to study the role of alpha-1A adrenoceptors in various physiological and pathological processes.
Mechanism of Action
Target of Action
RS 17053 hydrochloride is a potent and selective antagonist of the α1A adrenoceptor . The α1A adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
RS 17053 hydrochloride interacts with its target, the α1A adrenoceptor, by binding to it selectively. This binding inhibits the receptor’s activity, thereby preventing the physiological responses typically triggered by the receptor’s activation .
Biochemical Pathways
The α1A adrenoceptor is involved in various physiological processes, including the regulation of blood pressure and the contraction of smooth muscle tissues. By antagonizing this receptor, RS 17053 hydrochloride can affect these processes .
Result of Action
RS 17053 hydrochloride’s antagonistic action on the α1A adrenoceptor can lead to various molecular and cellular effects. For instance, it can inhibit norepinephrine-induced contractions in isolated rat kidney and mesenteric arteries . It can also suppress food intake when administered at a dose of 10 mg/kg .
Biochemical Analysis
Biochemical Properties
RS 17053 hydrochloride displays high affinity for the α1A-adrenoceptor and a 30-100-fold selectivity over the α1B and the α1D-adrenoceptor subtypes . It interacts with these receptors, which are proteins, and antagonizes responses to norepinephrine only at high concentrations .
Cellular Effects
RS 17053 hydrochloride influences cell function by interacting with the α1A adrenoceptor in the cell membrane . It can affect cell signaling pathways and gene expression related to these receptors.
Molecular Mechanism
RS 17053 hydrochloride exerts its effects at the molecular level by binding to the α1A adrenoceptor in the cell membrane . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition.
Dosage Effects in Animal Models
In animal models, the effects of RS 17053 hydrochloride can vary with different dosages
Preparation Methods
The synthesis of RS 17053 hydrochloride involves multiple steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the indole core: This involves the cyclization of a suitable precursor to form the indole ring.
Introduction of the chloro group: Chlorination of the indole ring at the desired position.
Attachment of the side chains: The side chains, including the cyclopropylmethoxyphenoxyethyl group, are introduced through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for RS 17053 hydrochloride are not widely documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
RS 17053 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or other reactive sites in the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RS 17053 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of alpha-1A adrenoceptors.
Biology: The compound is used to investigate the role of alpha-1A adrenoceptors in various biological processes, including neurotransmission and smooth muscle contraction.
Medicine: RS 17053 hydrochloride is used in preclinical studies to explore its potential therapeutic effects in conditions such as hypertension, benign prostatic hyperplasia, and other disorders involving alpha-1A adrenoceptors.
Industry: The compound is used in the development of new drugs targeting alpha-1A adrenoceptors.
Comparison with Similar Compounds
RS 17053 hydrochloride is unique in its high selectivity for alpha-1A adrenoceptors compared to other subtypes such as alpha-1B and alpha-1D adrenoceptors. Similar compounds include:
Prazosin: A non-selective alpha-1 adrenoceptor antagonist with lower selectivity for alpha-1A receptors.
Tamsulosin: Another selective alpha-1A adrenoceptor antagonist, but with different pharmacokinetic properties.
Alfuzosin: A selective alpha-1 adrenoceptor antagonist with a broader spectrum of activity compared to RS 17053 hydrochloride.
These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making RS 17053 hydrochloride a valuable tool for specific research applications.
Properties
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPFGRPNPCPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169505-93-5 | |
Record name | RS 17053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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